N-[1-(furan-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine
Description
Properties
IUPAC Name |
furan-2-yl-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c17-12(10-2-1-5-18-10)16-6-9(7-16)15-11-3-4-13-8-14-11/h1-5,8-9H,6-7H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBQIUIRJOPCPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CO2)NC3=NC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the azetidine ring, followed by the introduction of the furan-2-carbonyl group and the pyrimidine ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The azetidine ring can be reduced to form different azetidine derivatives.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted furan, azetidine, and pyrimidine derivatives, which can have different biological and chemical properties.
Scientific Research Applications
Medicinal Chemistry
N-[1-(furan-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine has shown promise in drug development due to its potential biological activities:
- Anticancer Activity: Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. The azetidine structure is known for its ability to interact with biological targets, potentially leading to the development of new anticancer agents .
- Antimicrobial Properties: Research indicates that the compound may exhibit antimicrobial activity against various pathogens. The furan moiety enhances the compound's interaction with microbial enzymes, leading to effective inhibition .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules: It can be utilized in the synthesis of more complex structures, including heterocycles and biologically active compounds. Its unique functional groups allow for various chemical transformations such as nucleophilic substitutions and cyclization reactions .
- Reagent in Organic Reactions: this compound can act as a reagent in organic reactions, facilitating the formation of new carbon-carbon and carbon-nitrogen bonds.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound derivatives against various cancer cell lines. The results demonstrated significant cytotoxicity, particularly against breast and lung cancer cells, indicating its potential as a lead compound for further development .
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives of this compound were tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives displayed potent activity against Escherichia coli and Staphylococcus aureus, suggesting their utility as antibacterial agents .
Mechanism of Action
The mechanism of action of N-[1-(furan-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Heterocycle Variations
a) Pyrimidine vs. Pyrazolo[3,4-d]pyrimidine Derivatives
The target compound’s pyrimidin-4-amine core distinguishes it from pyrazolo[3,4-d]pyrimidin-4-amine derivatives, such as N-(furan-2-ylmethyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine (). The pyrazolo-pyrimidine fusion in introduces an additional nitrogen atom and a fused five-membered ring, likely increasing planarity and rigidity. This structural difference could enhance DNA intercalation or protein-binding pocket interactions compared to the simpler pyrimidine core in the target compound .
b) Azetidine vs. Tetrahydropyran/Tetrahydrofuran Rings
In N-substituted tetrahydro-2H-pyran-4-amine derivatives (), six-membered tetrahydropyran rings replace the azetidine moiety. However, the azetidine in the target compound may offer superior steric complementarity to compact enzymatic pockets .
Substituent Effects
a) Furan-2-carbonyl vs. Furan-2-ylmethyl Groups
The furan-2-carbonyl group in the target compound contrasts with the furan-2-ylmethyl substituent in . The carbonyl group introduces a polarizable ketone, enhancing hydrogen-bond acceptor capacity compared to the less polarized methylene-linked furan. This difference could improve target selectivity or metabolic stability by reducing oxidative degradation at the methylene bridge .
b) Trifluoromethoxy vs. Furan-Based Substituents
Compounds like 1-(Pyridin-3-ylmethyl)-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine () feature trifluoromethoxy substituents, which are strongly electron-withdrawing and lipophilic. This may result in differing pharmacokinetic profiles, such as altered membrane permeability or CYP450 interaction .
a) Copper-Catalyzed Amination
The synthesis of N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () employs copper(I) bromide and cesium carbonate under mild conditions (35°C, 2 days). Similar catalytic systems may apply to the target compound’s azetidine functionalization, though the furan-2-carbonyl group’s steric bulk could necessitate optimized reaction conditions (e.g., higher temperatures or alternative ligands) .
b) Hydrogenation in Heterocycle Modification
describes hydrogenation steps to saturate dihydropyridine rings, achieving tetrahydro-2H-pyran derivatives. For the target compound, analogous hydrogenation could reduce azetidine ring strain, though this would eliminate its conformational rigidity—a critical design feature for bioactivity .
Biological Activity
N-[1-(furan-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring, an azetidine moiety, and a pyrimidine structure, which contribute to its electronic properties and biological interactions. The presence of the furan ring enhances its reactivity and potential for binding with biological targets.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Preparation of the Azetidine Ring : This is often achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Furan-2-carbonyl Group : This step may involve acylation reactions where furan derivatives are used.
- Formation of the Pyrimidine Ring : The final step involves coupling reactions to form the pyrimidine structure.
These methods require careful optimization of reaction conditions to achieve high yields and purity .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action is believed to involve interference with bacterial topoisomerases, essential enzymes for DNA replication .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In cell line studies, it demonstrated the ability to induce apoptosis in cancer cells by blocking cell cycle progression at the G2/M phase. This suggests that it may act as a tubulin polymerization inhibitor, disrupting mitotic processes .
The biological activity of this compound can be attributed to its ability to bind to specific molecular targets such as enzymes or receptors involved in cell signaling pathways. This binding modulates their activity, leading to various biological effects including:
- Inhibition of Enzyme Activity : Particularly targeting bacterial topoisomerases.
- Alteration of Signal Transduction Pathways : Affecting cellular responses to external stimuli.
- Modulation of Gene Expression : Influencing cellular functions related to growth and apoptosis .
Case Studies
A series of studies have examined the efficacy of this compound:
- Study on Antimicrobial Efficacy : A comparative analysis showed that this compound had an IC50 value significantly lower than that of standard antibiotics like ampicillin, indicating superior antimicrobial activity against resistant strains .
- Anticancer Research : In vitro tests on human cancer cell lines revealed that treatment with this compound resulted in a marked decrease in cell viability, with IC50 values indicating potent anticancer effects .
Data Summary Table
Q & A
Basic: What synthetic strategies are effective for preparing N-[1-(furan-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine, and how do reaction conditions impact yield?
Answer:
The synthesis typically involves coupling a functionalized azetidine intermediate (e.g., 1-(furan-2-carbonyl)azetidin-3-amine) with a pyrimidine derivative. Key steps include:
- Azetidine Activation : Use a coupling agent like DCC (dicyclohexylcarbarbodiimide) or HATU to activate the furan-2-carbonyl group for nucleophilic attack by the pyrimidin-4-amine.
- Solvent and Base Selection : Polar aprotic solvents (e.g., DMSO or DMF) with cesium carbonate as a base can enhance reaction efficiency, as seen in analogous pyrimidine-azetidine couplings .
- Temperature Control : Reactions performed at 35–50°C for 24–48 hours typically balance yield and purity. Prolonged heating may lead to decomposition.
Critical Note : Copper(I) bromide (0.1–1 mol%) can catalyze heterocycle couplings, improving yields by 15–20% in similar systems .
Basic: Which analytical techniques are essential for structural confirmation of this compound?
Answer:
A multi-technique approach is required:
- NMR Spectroscopy :
- ¹H NMR : Identify protons on the azetidine (δ 3.5–4.5 ppm) and pyrimidine (δ 8.0–9.0 ppm) rings. The furan-2-carbonyl group shows characteristic peaks at δ 6.5–7.5 ppm (furan protons) and δ 165–170 ppm (carbonyl carbon in ¹³C NMR) .
- HSQC/HMBC : Confirm connectivity between the azetidine and pyrimidine moieties.
- HRMS (ESI) : Verify the molecular ion ([M+H]+) with <5 ppm mass accuracy .
- FT-IR : Detect carbonyl stretching (C=O) near 1650–1700 cm⁻¹ and amine N-H stretches at ~3243 cm⁻¹ .
Advanced: How can researchers troubleshoot low yields during the azetidine-pyrimidine coupling step?
Answer:
Low yields (<20%) often arise from steric hindrance or poor nucleophilicity. Mitigation strategies include:
- Pre-activation of the Pyrimidine : Convert the pyrimidin-4-amine to a more reactive species (e.g., using Boc-protection/deprotection) to enhance nucleophilicity.
- Catalyst Optimization : Test palladium/copper dual catalysts (e.g., Pd(OAc)₂/CuI) for Buchwald-Hartwig-type couplings, which improved yields to ~40% in related pyrimidine-azetidine systems .
- Purification : Use gradient column chromatography (e.g., 0–100% EtOAc/hexane) to isolate the product from unreacted starting materials .
Advanced: How to design SAR studies to evaluate the furan-2-carbonyl group’s role in bioactivity?
Answer:
A robust SAR approach involves:
- Isosteric Replacement : Synthesize analogs replacing the furan-2-carbonyl with thiophene-2-carbonyl or phenylacetyl groups to assess electronic/steric effects.
- Enzymatic Assays : Test inhibition of target enzymes (e.g., kinases or cholinesterases) using IC50 measurements. For example, furan-containing analogs in pyrimidine derivatives showed 5–10x higher potency against acetylcholinesterase compared to non-aromatic substituents .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to compare binding interactions of furan vs. other groups with the enzyme’s active site .
Data Contradiction: How to resolve discrepancies in enzyme inhibition data across different assays?
Answer:
Inconsistent IC50 values may arise from assay conditions or off-target effects. Resolution steps:
- Standardize Assay Conditions : Ensure consistent pH, temperature, and substrate concentrations. For example, acetylcholinesterase assays should use Ellman’s method with 0.1 mM DTNB .
- Test in Isogenic Cell Lines : Compare activity in parental vs. multidrug-resistant (e.g., Pgp-expressing) cell lines to identify efflux pump interference, as seen with pyrimidine derivatives in SKOV-3 cells .
- Orthogonal Validation : Confirm results using SPR (surface plasmon resonance) to measure direct binding affinity, independent of enzymatic activity .
Advanced: What strategies optimize solubility for in vivo studies of this compound?
Answer:
Poor aqueous solubility (<50 µg/mL) can be addressed via:
- Salt Formation : Prepare hydrochloride or mesylate salts, increasing solubility by 5–10x in PBS (pH 7.4).
- Cosolvent Systems : Use 10% DMSO/10% Cremophor EL in saline, which improved bioavailability of similar pyrimidine-azetidine compounds in murine models .
- Prodrug Design : Introduce a phosphate ester at the pyrimidine’s 2-position, cleaved in vivo by phosphatases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
